molecular formula C20H21FN2O5S B2818352 N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955235-51-5

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2818352
CAS RN: 955235-51-5
M. Wt: 420.46
InChI Key: MGGSTLFNDXYBCP-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial properties . It also contains a 1,4-benzodioxane fragment, which is found in various pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and rings. The 1,4-benzodioxane fragment would form a six-membered ring fused with an oxygen-containing five-membered ring. The pyrrolidinone would form another five-membered ring, and the fluorobenzyl group would add an aromatic ring to the structure .


Chemical Reactions Analysis

As for the chemical reactions involving this compound, it would depend on the specific conditions and reagents used. Sulfonamides, for example, can undergo various reactions such as hydrolysis, acylation, and displacement of the sulfonamide nitrogen .

Scientific Research Applications

Enzyme Inhibitory Applications

Research has explored the synthesis of sulfonamides with benzodioxane and acetamide moieties for their potential as enzyme inhibitors. One study synthesized compounds characterized by IR, 1H-NMR, and CHN analysis, which were tested for their inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). Most compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weaker activity against AChE, with in silico molecular docking results aligning with in vitro data (Abbasi et al., 2019).

Antibacterial Applications

Another study focused on the antibacterial potential of N-substituted sulfonamides with a benzodioxane moiety. Synthesized compounds were characterized by spectral data and tested for antibacterial activity, exhibiting potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Pharmacological Evaluation

Pharmacological evaluations of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives have shown moderate activity against butyrylcholinesterase and acetylcholinesterase but promising activity against the lipoxygenase enzyme. These compounds also exhibited antimicrobial activities and were subjected to computational docking against target enzymes, highlighting the significance of sulfonamides in enzyme inhibition (Irshad, 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended to be a drug, it could potentially act by inhibiting bacterial enzymes, given the presence of the sulfonamide group .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors such as its toxicity, reactivity, and environmental impact. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in medicine or other fields .

properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5S/c21-16-3-1-14(2-4-16)12-23-13-15(9-20(23)24)11-22-29(25,26)17-5-6-18-19(10-17)28-8-7-27-18/h1-6,10,15,22H,7-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGSTLFNDXYBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CC(=O)N(C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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